molecular formula C17H12Cl2N4O2S B2640857 N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide CAS No. 849120-94-1

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide

Cat. No.: B2640857
CAS No.: 849120-94-1
M. Wt: 407.27
InChI Key: WVQDDBSUYJUMEK-UHFFFAOYSA-N
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Description

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile used.

Scientific Research Applications

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O2S/c1-9(24)21-12-4-2-10(3-5-12)14-8-26-17(22-14)23-16(25)11-6-13(18)15(19)20-7-11/h2-8H,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQDDBSUYJUMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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